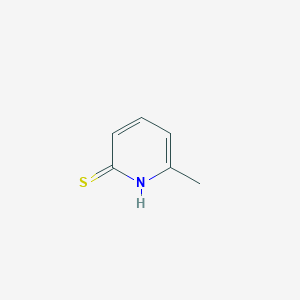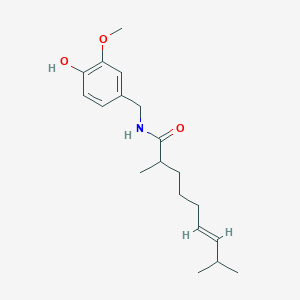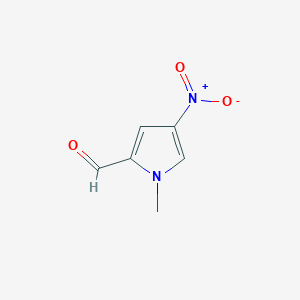![molecular formula C17H30O2 B102110 1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one CAS No. 16556-55-1](/img/structure/B102110.png)
1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one, commonly known as TMB or TMB-4, is a synthetic compound that belongs to the family of ketones. It is widely used in scientific research for its unique properties and potential applications. In
Mechanism Of Action
The mechanism of action of TMB-4 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation, and to activate the Nrf2 pathway, which is involved in the body's antioxidant response.
Biochemical And Physiological Effects
TMB-4 has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and inhibit the growth of cancer cells. It has also been shown to have a neuroprotective effect, protecting against damage caused by ischemia and other forms of brain injury.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TMB-4 in lab experiments is its unique properties and potential applications. It has been shown to have a number of beneficial effects in the body, making it a promising candidate for the development of new drugs and therapies. However, there are also some limitations to its use. TMB-4 is a synthetic compound, which means that it may not be as biologically active as natural compounds. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are many potential future directions for the study of TMB-4. One area of research is the development of new drugs and therapies based on its unique properties. Another area of research is the study of its mechanism of action and how it interacts with different enzymes and signaling pathways in the body. Additionally, there is a need for more studies on the safety and efficacy of TMB-4 in different experimental settings, as well as its potential side effects and interactions with other drugs. Overall, the study of TMB-4 has the potential to lead to new discoveries and treatments for a variety of diseases and conditions.
Synthesis Methods
The synthesis of TMB-4 involves several steps, including the reaction of 3-Methyl-2-butanone with cyclohexanone in the presence of a strong base, followed by the addition of 2,6-dimethyl-4-heptanone. The resulting product is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, which is then converted to a methoxy group using dimethyl sulfate. Finally, the product is treated with potassium tert-butoxide to form the desired TMB-4 compound.
Scientific Research Applications
TMB-4 has been extensively studied for its potential applications in various scientific fields. One of its main uses is in the development of new drugs and therapies. TMB-4 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
properties
CAS RN |
16556-55-1 |
|---|---|
Product Name |
1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one |
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-[2,2,6,6-tetramethyl-4-(3-methylbutoxy)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C17H30O2/c1-12(2)8-9-19-14-10-16(4,5)15(13(3)18)17(6,7)11-14/h10,12,15H,8-9,11H2,1-7H3 |
InChI Key |
UCXHCWOVLRUIMX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
Canonical SMILES |
CC(C)CCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
Other CAS RN |
16556-55-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
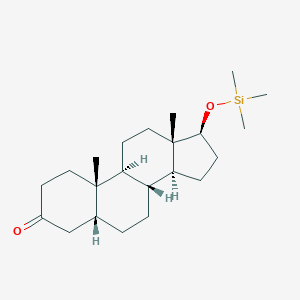
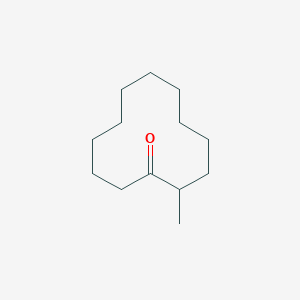
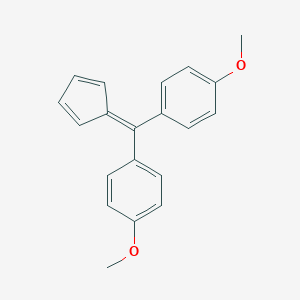
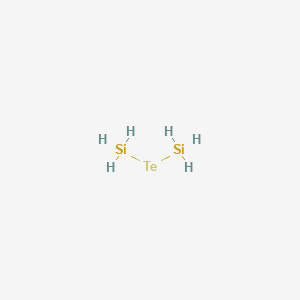
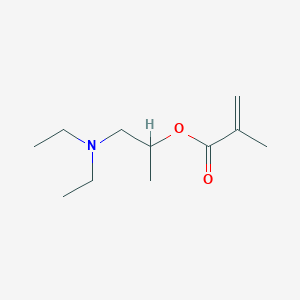
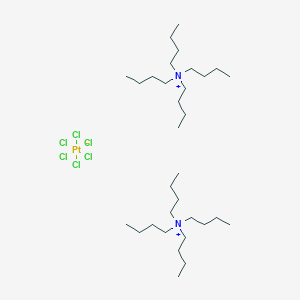
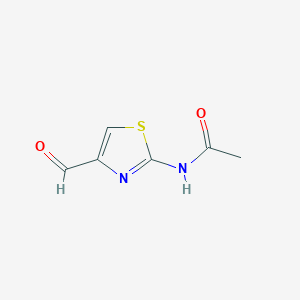
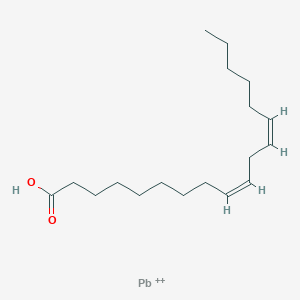
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
